1-(4-Bromobenzoyl)-4-methylpiperidine
Description
Properties
IUPAC Name |
(4-bromophenyl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c1-10-6-8-15(9-7-10)13(16)11-2-4-12(14)5-3-11/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERDAUHOGLBWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353896 | |
| Record name | 1-(4-bromobenzoyl)-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329713-82-8 | |
| Record name | 1-(4-bromobenzoyl)-4-methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromobenzene Coupling with Prefunctionalized Piperidine
A patent-pending method avoids handling reactive acid chlorides by directly coupling 4-bromobenzene with 4-methylpiperidine derivatives. This two-step approach first synthesizes N-phenyl-4-methylpiperidine via a Ullmann-type coupling, followed by regioselective bromination at the para position.
Step 1: N-Arylation of 4-Methylpiperidine
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Reagents : Bromobenzene, potassium tert-butoxide, sulfolane solvent.
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Conditions : 160–165°C for 4 hours under nitrogen.
Step 2: Directed Bromination
Enzymatic Resolution of Racemic Intermediates
Recent advances employ lipase-mediated kinetic resolution to access enantiomerically pure 4-methylpiperidine precursors. Candida antarctica lipase B (CAL-B) in hexane resolves racemic 4-methylpiperidine-2-carboxylates with enantiomeric ratios (er) up to 99:1. Subsequent acylation with 4-bromobenzoyl chloride retains chirality, enabling asymmetric synthesis of pharmacologically relevant analogs.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Preparation Methods
| Method | Throughput (kg/day) | Cost Index | Environmental Impact | Scalability |
|---|---|---|---|---|
| Nucleophilic Acylation | 5–10 | 1.0 | Moderate (halogenated solvents) | High |
| Ullmann Coupling | 15–20 | 0.8 | Low (sulfolane recycling) | Industrial |
| Enzymatic Resolution | 1–2 | 3.5 | Minimal | Lab-scale |
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Nucleophilic acylation remains the gold standard for small-scale synthesis due to its simplicity and high yields. However, solvent waste and acid chloride handling pose environmental and safety concerns.
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Ullmann coupling offers superior scalability and cost-efficiency for industrial production, though the high reaction temperature (160°C) demands specialized equipment.
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Enzymatic methods are niche but critical for producing enantiopure variants required in asymmetric drug synthesis.
Optimization Strategies
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use by reacting 4-methylpiperidine and 4-bromobenzoyl chloride in a stoichiometric 1:1 ratio. Yields of 88% are achieved within 2 hours at 30 Hz, with particle size reduction enhancing reaction kinetics.
Continuous Flow Reactor Systems
Microreactor technology improves heat transfer and mixing efficiency for exothermic acylation reactions. A prototype system using a 1 mL reactor achieves 94% conversion in 12 minutes, compared to 6 hours in batch mode.
Equation 1: Pseudo-First-Order Rate Constant in Flow Systems
Industrial Production and Quality Control
Large-scale manufacturing (>100 kg batches) employs Ullmann coupling due to its compatibility with continuous processing. Critical quality attributes monitored include:
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Residual solvents : ≤500 ppm (ICH Q3C guidelines).
Table 3: Industrial Process Parameters
| Stage | Temperature (°C) | Pressure (bar) | Residence Time (min) |
|---|---|---|---|
| Coupling | 165 | 3.0 | 45 |
| Bromination | 25 | 1.0 | 90 |
| Crystallization | −10 | 0.5 | 120 |
Chemical Reactions Analysis
1-(4-Bromobenzoyl)-4-methylpiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group on the piperidine ring can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include palladium catalysts for substitution reactions, lithium aluminum hydride for reductions, and potassium permanganate for oxidations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Bromobenzoyl)-4-methylpiperidine is primarily studied for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
- Analgesic Properties : Research has indicated that derivatives of this compound exhibit analgesic effects, which could be beneficial in pain management therapies.
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antibiotics.
Organic Synthesis
In synthetic organic chemistry, this compound serves as an important intermediate in the synthesis of more complex molecules.
- Building Block for Complex Molecules : This compound can be utilized to synthesize other piperidine derivatives, which are valuable in pharmaceutical applications.
- Reactivity in Electrophilic Substitution : The bromine atom enhances electrophilic substitution reactions, allowing for further functionalization of the piperidine ring.
Material Science
The compound has also been explored for its applications in material science, particularly in the development of polymers and coatings.
- Polymerization Studies : It can be used as a monomer in the production of specialty polymers that exhibit unique thermal and mechanical properties.
- Coating Applications : Its chemical stability makes it suitable for use in protective coatings that require resistance to environmental degradation.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The results indicated significant antimicrobial activity, particularly against gram-positive bacteria and fungi, suggesting its potential use in clinical settings where resistant strains are prevalent.
Case Study 2: Synthesis of Piperidine Derivatives
In a synthetic chemistry study, researchers utilized this compound as a starting material to create novel piperidine derivatives. The following table summarizes the derivatives synthesized and their respective yields:
| Derivative Name | Yield (%) | Reaction Conditions |
|---|---|---|
| N-acetyl derivative | 85 | Acetic anhydride, reflux |
| N-alkyl derivative | 75 | Alkyl halide, base catalysis |
| N-benzyl derivative | 90 | Benzyl chloride, K2CO3 |
These derivatives exhibited enhanced biological activities compared to the parent compound, demonstrating the versatility of this compound in synthetic applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzoyl)-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The piperidine ring can interact with various binding sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
1-(4-Bromobenzoyl)-4-methylpiperidine can be compared with other similar compounds, such as:
1-(4-Bromobenzoyl)-4-phenylpiperazine: This compound has a phenyl group instead of a methyl group on the piperazine ring, leading to different chemical and biological properties.
1-(4-Bromobenzoyl)-4-methylpiperazine: Similar to the title compound but with a piperazine ring instead of a piperidine ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
1-(4-Bromobenzoyl)-4-methylpiperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: CHBrN
- Molecular Weight: 268.16 g/mol
- CAS Number: 329713-82-8
The compound consists of a piperidine ring substituted with a bromobenzoyl group and a methyl group, which influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The following mechanisms have been identified:
- Enzyme Inhibition: The compound has been studied for its inhibitory effects on specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of human carbonic anhydrases (hCAs), which are important in regulating pH and fluid balance in tissues .
- Receptor Modulation: Research indicates that this compound may act as a modulator for certain receptors, potentially influencing neurotransmitter systems. This activity is particularly relevant for developing treatments for neurological disorders.
Biological Activities
This compound exhibits various biological activities, which can be summarized as follows:
Antitumor Potential
In a study investigating the antiproliferative effects of various piperidine derivatives, this compound was evaluated against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, particularly against ovarian cancer cells, suggesting its potential as an anticancer agent .
Enzyme Inhibition Studies
A detailed enzymatic assay was conducted to assess the inhibitory effects of this compound on human carbonic anhydrases. The compound displayed selective inhibition against hCA IX and XII isoforms, which are often overexpressed in tumors. This selectivity indicates its potential for targeted cancer therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of substituents on the piperidine ring. Variations in the bromobenzoyl group have been shown to significantly affect the inhibitory potency against hCAs. For example:
- Compounds with electron-withdrawing groups at the para position of the benzoyl moiety exhibited enhanced inhibitory activity compared to their electron-donating counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
